3,3'-(Phenylimino)bispropane-1,2-diol
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Overview
Description
3,3’-(Phenylimino)bispropane-1,2-diol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.284 g/mol. It is also known by its IUPAC name, 3-[N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol. This compound is characterized by the presence of a phenylimino group attached to a bispropane-1,2-diol structure, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylimino)bispropane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with aniline under specific conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the phenylimino group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of 3,3’-(Phenylimino)bispropane-1,2-diol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Phenylimino)bispropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenylimino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
3,3’-(Phenylimino)bispropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Phenylimino)bispropane-1,2-diol involves its interaction with specific molecular targets and pathways. The phenylimino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function . These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Phenylimino)dipropane-1,2-diol
- N-(2,3-dihydroxypropyl)aniline
Uniqueness
3,3’-(Phenylimino)bispropane-1,2-diol stands out due to its unique combination of a phenylimino group and bispropane-1,2-diol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
57302-22-4 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-[N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO4/c14-8-11(16)6-13(7-12(17)9-15)10-4-2-1-3-5-10/h1-5,11-12,14-17H,6-9H2 |
InChI Key |
ZLWISTXMEPFPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(CO)O)CC(CO)O |
Origin of Product |
United States |
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